molecular formula C10H13N3O B13678213 N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

Cat. No.: B13678213
M. Wt: 191.23 g/mol
InChI Key: ZQFOXDBPAAESTN-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)-3-methylbut-2-enamide (CAS 618446-05-2) is a high-value chemical intermediate with the molecular formula C 10 H 13 N 3 O and a molecular weight of 191.23 g/mol . This compound features a 2-aminopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. The molecule serves as a critical building block in organic synthesis and pharmaceutical research, particularly in the development of novel heterocyclic compounds . Scientific literature indicates that derivatives based on similar 2-aminopyridine cores have been investigated as modulators of TNF-α (Tumor Necrosis Factor-alpha), a key cytokine involved in inflammatory and autoimmune diseases . This suggests potential applications for this compound as a precursor in the discovery and synthesis of new therapeutic agents for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Furthermore, the structure-activity relationships (SAR) of related compounds highlight the importance of the aminopyridine group and the amide linkage for molecular recognition and binding affinity . As a versatile reagent, it is supplied for use as a key intermediate in discovery chemistry programs. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

InChI

InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14)

InChI Key

ZQFOXDBPAAESTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=N1)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

General Synthetic Strategy

The synthesis of this compound typically proceeds via amide bond formation between 6-aminopyridin-2-amine and an activated derivative of 3-methylbut-2-enoic acid (commonly an acid chloride or anhydride). The key steps include:

  • Activation of 3-methylbut-2-enoic acid to form the corresponding acyl chloride or mixed anhydride.
  • Nucleophilic attack by the amino group of 6-aminopyridin-2-amine on the activated carboxyl derivative.
  • Isolation and purification of the resulting enamide.

This approach is favored due to the directness and generally good yields of amide bond formation reactions under mild conditions.

Specific Synthetic Routes

Amide Formation Using Acid Chloride

One common method involves converting 3-methylbut-2-enoic acid to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 6-aminopyridin-2-amine.

Reaction Scheme:

  • 3-methylbut-2-enoic acid + SOCl₂ → 3-methylbut-2-enoyl chloride
  • 3-methylbut-2-enoyl chloride + 6-aminopyridin-2-amine → this compound

Typical Conditions:

  • Acid chloride formation: reflux in anhydrous solvent (e.g., dichloromethane) for 1–2 hours.
  • Amide coupling: reaction at 0–25 °C in anhydrous solvent with a base such as triethylamine to neutralize HCl formed.

Yields: Moderate to high (60–85%) depending on purity of reagents and reaction control.

Direct Coupling Using Carbodiimide Reagents

Alternatively, direct coupling of 3-methylbut-2-enoic acid with 6-aminopyridin-2-amine can be achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalytic 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

3-methylbut-2-enoic acid + 6-aminopyridin-2-amine + DCC/EDC + DMAP → this compound

Typical Conditions:

  • Room temperature or slightly elevated (25–40 °C).
  • Solvent: dichloromethane or dimethylformamide (DMF).
  • Reaction time: 4–24 hours.

Yields: Generally good (70–90%), with the advantage of milder conditions and less hazardous reagents compared to acid chloride methods.

Alternative Methods
  • Use of mixed anhydrides (e.g., formed with isobutyl chloroformate) followed by amine addition.
  • Enzymatic amidation under biocatalytic conditions (less common for this substrate).

Representative Experimental Data

Method Reagents/Conditions Yield (%) Notes
Acid chloride method SOCl₂, reflux; then amine, triethylamine, 0–25 °C 65–85 Requires dry conditions, careful HCl handling
Carbodiimide coupling (DCC) DCC, DMAP, CH₂Cl₂, RT, 12 h 75–90 Mild conditions, byproduct dicyclohexylurea needs removal
Carbodiimide coupling (EDC) EDC, DMAP, DMF, RT, 24 h 70–85 Water-soluble byproducts, easier purification
Mixed anhydride method Isobutyl chloroformate, base, then amine 60–80 Less common, moderate yields

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Acid chloride method High reactivity, relatively fast reaction Requires hazardous reagents, moisture sensitive, HCl byproduct
Carbodiimide coupling (DCC) Mild conditions, good yields Formation of insoluble urea byproduct, possible side reactions
Carbodiimide coupling (EDC) Water-soluble byproducts, easier purification Slightly longer reaction time
Mixed anhydride method Alternative to acid chlorides, moderate reactivity More steps, less common

Mechanistic Considerations

  • Acid chloride formation activates the carboxyl group, making it highly electrophilic for nucleophilic attack by the amine.
  • Carbodiimide reagents activate the acid by forming an O-acylisourea intermediate, which reacts with the amine to form the amide.
  • DMAP acts as a nucleophilic catalyst, accelerating the coupling by stabilizing intermediates.
  • Control of temperature and moisture is critical to avoid hydrolysis or side reactions, especially with acid chlorides.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range (%) Comments
Acid chloride formation SOCl₂, 6-aminopyridin-2-amine Reflux; 0–25 °C, inert gas 65–85 Classical, efficient, hazardous
Carbodiimide coupling (DCC) DCC, DMAP, 6-aminopyridin-2-amine RT, 12 h, anhydrous solvent 75–90 Mild, requires urea removal
Carbodiimide coupling (EDC) EDC, DMAP, 6-aminopyridin-2-amine RT, 24 h, DMF or CH₂Cl₂ 70–85 Milder, easier purification
Mixed anhydride method Isobutyl chloroformate, base 0–25 °C, inert atmosphere 60–80 Less common, moderate yield

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name / ID Core Structure Substituents (R1/R2) Yield (%) Melting Point (°C) Molecular Formula MS (m/z [M+H]⁺)
N-(6-Aminopyridin-2-yl)-3-methylbut-2-enamide Pyridine + enamide Amino (C6), 3-methylbut-2-enamide N/A N/A N/A N/A
5o Pyridine + imidazothiazole Amino (C6), phenylimidazothiazole 70 216–218 Not reported Not reported
5k Pyridine + imidazothiazole Methoxybenzylpiperazine, phenyl 78 92–94 C₃₀H₃₀N₆O₂S 539.2231
5l Pyridine + imidazothiazole Chlorophenyl, methoxybenzylpiperazine 72 116–118 C₃₀H₂₉ClN₆O₂S 573.1841
Patent Example 24 Quinoline + enamide Chlorophenyl, tetrahydrofuran N/A N/A C₂₈H₂₄ClN₅O₃ 570

Key Observations :

  • 5o shares the N-(6-aminopyridin-2-yl) group with the target compound but incorporates a phenylimidazothiazole chain instead of methylbutenamide. Its high melting point (216–218°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the amino group .
  • The quinoline-based patent compound (Example 24) has a larger molecular mass (570 vs.

Cytotoxic Activity and Structure-Activity Relationships (SAR)

Evidence from cytotoxic studies reveals critical trends:

Role of Substituents:
  • Chlorine vs. Hydrophilic Groups: Chlorine at the R1 position (e.g., 5l, 5n) enhances cytotoxicity compared to methoxy or hydrogen substituents. For instance, 5l (Cl-substituted) showed superior activity over 5k (methoxy-substituted) against cancer cell lines . In contrast, 5o (with an N-(6-aminopyridin-2-yl) group) demonstrated lower activity, likely due to excessive hydrophilicity impairing membrane permeability .
  • Bulkier Groups : Piperazine-substituted derivatives like 5k and 5m exhibited improved activity, particularly against MDA-MB-231 cells, suggesting bulkier groups enhance target engagement .
Cytotoxicity Data (Representative Examples):
Compound HepG2 IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM) Notes
5o >100 >100 Low activity due to hydrophilicity
5k ~28 ~15 Bulkier piperazine enhances potency
5l ~18 ~12 Chlorine boosts activity

Key Insight: The N-(6-aminopyridin-2-yl) group in 5o and 5p correlates with reduced cytotoxicity, emphasizing the trade-off between hydrophilicity and bioactivity .

Analogues from Patent Literature

The patent compound N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-3-methylbut-2-enamide (Example 24) shares the methylbutenamide chain with the target compound but differs in core structure (quinoline vs. pyridine). Its higher molecular mass (570) and chlorine substituent suggest improved pharmacokinetics and target affinity compared to simpler pyridine derivatives .

Biological Activity

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, an amine group, and a methylbutenamide structure. Its molecular formula is C10_{10}H12_{12}N2_{2}, and it has a molecular weight of approximately 176.22 g/mol. This structural configuration is significant for its interaction with biological targets.

Antitumor Activity

This compound has been investigated for its antitumor properties . Research indicates that certain derivatives of this compound exhibit selective inhibition against various cancer cell lines. In vitro studies have demonstrated its potential effectiveness against:

Cell Line IC50_{50} (nM)
N87 (gastric cancer)6.3
H1975 (lung cancer)7.5
A549 (lung carcinoma)25.2

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly through interactions with protein kinases involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. These interactions can influence various cellular processes, including:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific kinases, disrupting signaling pathways that promote cancer cell survival.
  • Induction of Apoptosis : By interfering with the survival signals in cancer cells, it may trigger programmed cell death.
  • Reduction of Oxidative Stress : Some studies suggest that it may modulate oxidative stress responses in cells, contributing to its anticancer effects.

Study on Antitumor Efficacy

A notable study published in 2022 evaluated the antitumor efficacy of this compound derivatives against various cancer cell lines. The study utilized the MTT assay to determine cell viability and IC50_{50} values. The results indicated that certain derivatives were significantly more effective than others, highlighting the importance of structural modifications in enhancing biological activity .

Clinical Relevance

While preclinical studies demonstrate promising results, further research is necessary to evaluate the clinical applicability of this compound. The focus should be on assessing toxicity profiles, pharmacokinetics, and potential side effects in vivo.

Q & A

Q. What are the recommended synthetic routes for N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide?

  • Methodological Answer : A robust synthesis involves reacting 2,6-diaminopyridine with 3-methylbut-2-enoyl chloride in anhydrous tetrahydrofuran (THF) under ice-cooling (0–5°C) with triethylamine (TEA) as a base. The reaction mixture is stirred for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise stoichiometry (1:1 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: the pyridinyl NH2_2 group (δ 5.8–6.2 ppm), enamide carbonyl (δ 165–170 ppm), and methyl groups (δ 1.8–2.1 ppm).
  • Melting Point : Compare observed melting points with literature values (e.g., analogs like N-(6-aminopyridin-2-yl)acetamide melt at 150–152°C, suggesting similar thermal stability for the target compound).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Potentiometric Sensors : Carbon paste electrodes modified with amino-functionalized multi-walled carbon nanotubes (MWCNT-NH2_2) and ionic liquids can detect pyridine derivatives with a lower detection limit of 8.0 × 107^{-7} M. Calibrate using standard solutions (1.0 × 106^{-6} to 1.0 × 102^{-2} M) at pH 6.0 .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity in biological matrices .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G* level) with crystallographic data (if available) to validate bond angles and charge distribution.
  • Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy to identify unaccounted pathways (e.g., side reactions due to steric hindrance from the 3-methylbut-2-enoyl group). Adjust computational models to include solvent effects (e.g., THF polarity) .

Q. How to design experiments to assess antibacterial activity against resistant strains?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (96-well plates). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated enamide derivatives) to evaluate the impact of substituents on bioactivity. Correlate MIC values with logP (lipophilicity) and Hammett σ constants .

Q. How to optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress acylation of competing amine sites on the pyridine ring.
  • Protecting Groups : Temporarily protect the 6-amino group with tert-butoxycarbonyl (Boc) before acylation, followed by deprotection with trifluoroacetic acid (TFA).
  • Purification : Use preparative HPLC for challenging separations (e.g., removing unreacted diaminopyridine) .

Q. How to employ molecular docking to predict target interactions for drug development?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like DNA gyrase or β-lactamase based on structural homology to known inhibitors.
  • Docking Workflow : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian 09) and protein PDB files (e.g., 3G4 for bacterial targets). Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .

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